N,N-dimethyl-3-(2-phenylethoxy)benzamide
Description
Contextualization of Benzamide (B126) Derivatives in Organic and Medicinal Chemistry Research
Benzamide and its derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a wide array of pharmacological activities. researchgate.netnanobioletters.com These compounds are integral to the development of therapeutic agents for a multitude of conditions. The versatility of the benzamide structure allows for substitutions that can significantly alter a molecule's biological effects, leading to applications as anticancer, anti-inflammatory, analgesic, and antimicrobial agents. researchgate.netnanobioletters.comnih.gov
The amide bond in benzamides is a key structural feature, contributing to the stability and synthetic accessibility of these compounds. researchgate.netmdpi.com Researchers have successfully developed benzamide derivatives as potent inhibitors of various enzymes, highlighting their potential in targeted therapies. nih.govmdpi.com For instance, certain benzamide derivatives have been investigated as inhibitors of acetylcholinesterase and β-secretase, enzymes implicated in Alzheimer's disease. mdpi.com
Table 1: Selected Pharmacological Activities of Benzamide Derivatives
| Pharmacological Activity | Example Application | Reference |
|---|---|---|
| Anticancer | Inhibition of poly (ADP-ribose) polymerase-1 (PARP-1) | researchgate.net |
| Antidiabetic | Glucokinase activators | nih.gov |
| Neurological Disorders | Acetylcholinesterase (AChE) and β-secretase (BACE1) inhibitors | mdpi.com |
| Antimicrobial | Activity against various bacterial strains | researchgate.netnanobioletters.com |
Significance of the Phenylethoxy Moiety in Advanced Compound Design
The phenylethoxy group is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govmdpi.com Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. The terminal phenoxy group is a feature of numerous drugs approved by the FDA. nih.gov
The phenylethoxy moiety can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrogen bonding. nih.gov The ether oxygen atom can act as a hydrogen bond acceptor, stabilizing the complex between the compound and its target protein. nih.gov Furthermore, the phenyl ring can participate in hydrophobic interactions, which are crucial for binding affinity and selectivity. nih.govnih.gov The strategic placement of a phenylethoxy group can, therefore, be a key element in the rational design of new therapeutic agents. mdpi.com
Role of the N,N-Dimethylamide Functionality in Molecular Interactions and Reactivity
The N,N-dimethylamide functionality is a common feature in organic molecules and plays a significant role in determining their chemical and physical properties. This group can influence a compound's solubility, polarity, and ability to act as a hydrogen bond acceptor. In organic synthesis, N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are widely used as polar aprotic solvents and versatile reagents. researchgate.netnih.govdntb.gov.uanih.govguidechem.com
From a medicinal chemistry perspective, the N,N-dimethylamide group can impact a molecule's metabolic stability and membrane permeability. The two methyl groups can shield the amide bond from enzymatic cleavage, potentially increasing the compound's half-life in the body. The tertiary nature of the amide nitrogen prevents it from acting as a hydrogen bond donor, which can affect its binding to biological targets compared to primary or secondary amides.
Overview of Current Research Landscape and Key Academic Challenges for Benzamide Derivatives
The current research landscape for benzamide derivatives is vibrant and focused on addressing several key challenges in drug discovery. A major area of investigation is the development of multi-target agents, where a single compound is designed to interact with multiple biological targets implicated in a disease. mdpi.com This approach is particularly relevant for complex multifactorial diseases like cancer and Alzheimer's disease. mdpi.comresearchgate.net
A significant challenge in the field is achieving high selectivity for the desired biological target to minimize off-target effects and associated toxicities. acs.org Researchers are employing structure-based drug design and computational modeling to create more selective inhibitors. researchgate.netnih.gov Another challenge lies in overcoming drug resistance, a common issue with many existing therapies. The synthesis of novel benzamide derivatives with unique mechanisms of action is a key strategy to combat this problem. researchgate.net
Research Gaps and Objectives for the Comprehensive Study of N,N-Dimethyl-3-(2-phenylethoxy)benzamide
Despite the extensive research on benzamide derivatives, there remain significant research gaps. The specific combination of a 3-(2-phenylethoxy) substituent and an N,N-dimethylamide group on a benzamide scaffold, as seen in this compound, represents an under-explored area of chemical space.
A comprehensive study of this compound would aim to address the following objectives:
Synthesis and Characterization: To develop an efficient and scalable synthetic route for this compound and to fully characterize its chemical and physical properties.
Conformational Analysis: To investigate the three-dimensional structure and conformational preferences of the molecule, which are critical for understanding its potential interactions with biological targets.
Exploration of Biological Activity: To screen the compound for a range of biological activities, leveraging the known pharmacological profiles of benzamide and phenylethoxy-containing molecules. This could include screening for anticancer, antimicrobial, or neurological activities.
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of analogues to understand how modifications to each of the three key structural motifs impact biological activity.
By systematically investigating this compound, researchers can potentially uncover new lead compounds for drug discovery and gain a deeper understanding of the interplay between these important chemical functionalities.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-(2-phenylethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18(2)17(19)15-9-6-10-16(13-15)20-12-11-14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWINEZYVJEEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)OCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N,n Dimethyl 3 2 Phenylethoxy Benzamide and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis of N,N-dimethyl-3-(2-phenylethoxy)benzamide identifies two primary disconnections: the amide bond and the ether linkage.
Amide Bond Disconnection: This approach breaks the bond between the carbonyl carbon and the nitrogen atom. This leads to two precursor molecules: 3-(2-phenylethoxy)benzoic acid and dimethylamine (B145610). This is a common and often straightforward strategy in organic synthesis.
Ether Linkage Disconnection: This strategy involves cleaving the bond between the oxygen atom of the phenylethoxy group and the benzene (B151609) ring. This disconnection points to 3-hydroxy-N,N-dimethylbenzamide and a suitable phenethyl electrophile, such as phenethyl bromide, as the key intermediates.
A third, less direct, disconnection could involve the carbon-carbon bond of the phenylethoxy group, but the amide and ether disconnections represent the most practical and widely used synthetic strategies. The choice between these primary strategies often depends on the availability of starting materials, desired yield, and the specific reaction conditions to be employed.
Development of Novel Synthetic Routes and Optimization
The development of synthetic routes for this compound and its analogs focuses on optimizing key bond-forming reactions and functional group transformations.
The formation of the amide bond is a critical step in the synthesis of benzamides. Various methods have been developed, ranging from classical coupling reactions to direct amidation protocols.
Coupling Reagents: A prevalent method involves the activation of a carboxylic acid, such as benzoic acid, followed by reaction with an amine. nih.gov A wide array of coupling reagents are available to facilitate this transformation. researchgate.netresearchgate.net Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. researchgate.netpeptide.com These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. peptide.com
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal racemization. peptide.com
Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling agent, particularly useful for challenging couplings.
Direct Amidation: Direct condensation of a carboxylic acid and an amine without a coupling reagent is a more atom-economical approach. nih.gov This often requires high temperatures or the use of catalysts. For instance, titanium(IV) chloride (TiCl4) has been shown to mediate the direct amidation of carboxylic acids with amines in pyridine (B92270) at elevated temperatures. nih.gov Boron-based catalysts have also been developed for this purpose. nih.gov
A non-classical approach for the synthesis of N,N-diethylbenzamides utilizes the Mitsunobu reaction, reacting a benzoic acid with diethylamine (B46881) in the presence of triphenylphosphine (B44618) and an azodicarboxylate. nih.gov This method represents a unique application of the Mitsunobu reaction for benzamide (B126) construction. nih.gov
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Abbreviation | Key Features |
|---|---|---|---|
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproducts, good for aqueous media. researchgate.netpeptide.com |
| Uronium/Aminium | HATU | HATU | Fast reaction rates, low racemization. peptide.com |
| Phosphonium | PyBOP | PyBOP | Highly effective, especially for hindered couplings. |
The formation of the ether linkage is another key transformation. The two main strategies are the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. wikipedia.orgorganicchemistrytutor.com In the context of synthesizing this compound, this would typically involve deprotonating 3-hydroxy-N,N-dimethylbenzamide with a strong base like sodium hydride to form the corresponding phenoxide. youtube.com This phenoxide then acts as a nucleophile, attacking an electrophile like phenethyl bromide to form the desired ether. wikipedia.orgyoutube.com For this SN2 reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org
Mitsunobu Reaction: This reaction provides an alternative route to ethers from an alcohol and a nucleophile. wikipedia.org It involves the use of triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org In this scenario, 3-hydroxy-N,N-dimethylbenzamide would react with phenethyl alcohol in the presence of PPh3 and DEAD. commonorganicchemistry.com The reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a key feature of this transformation. organic-chemistry.org The Mitsunobu reaction is particularly useful for synthesizing ethers from secondary alcohols. nih.gov
Table 2: Comparison of Etherification Methods
| Method | Key Reagents | Mechanism | Key Features |
|---|---|---|---|
| Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide | SN2 | Best with primary alkyl halides to avoid elimination. masterorganicchemistry.comlibretexts.org |
| Mitsunobu Reaction | Triphenylphosphine, Azodicarboxylate (e.g., DEAD) | Redox/Substitution | Proceeds with inversion of stereochemistry. organic-chemistry.orgnih.gov |
Further modification of the benzamide structure can be achieved through functionalization of the aromatic ring.
Electrophilic Aromatic Substitution (EAS): The amide group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution. However, the N,N-dimethylamide group can direct substitution to the meta position under certain conditions. Friedel-Crafts reactions, such as acylation or alkylation, can introduce new carbon-carbon bonds to the ring. quora.com For instance, direct carboxamidation of arenes can be achieved using cyanoguanidine in the presence of a Brønsted superacid, suggesting a superelectrophilic intermediate. nih.govnih.gov
Nucleophilic Aromatic Substitution (SNA_r): For an SNA_r reaction to occur, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (such as a halide). wikipedia.orgmasterorganicchemistry.com While less common for simple benzamides, this strategy can be employed for appropriately substituted analogs. tandfonline.com
Transition metal catalysis offers powerful and versatile methods for constructing benzamides.
Copper-Catalyzed Amidation: Copper-catalyzed cross-coupling reactions have emerged as a valuable tool for C-N bond formation. rsc.org An efficient system for the amidation of aryl halides utilizes a copper(I) iodide (CuI) catalyst in combination with a 1,2-diamine ligand, such as N,N'-dimethylethylenediamine. nih.govscispace.com This method is tolerant of a wide range of functional groups and can be applied to aryl iodides, bromides, and in some cases, chlorides. nih.govscispace.com The reaction typically employs a base like potassium phosphate (B84403) or potassium carbonate. nih.govscispace.com Copper-catalyzed methods have also been developed for the coupling of aryl chlorides with amines under milder conditions. nih.gov
Other Transition Metal-Catalyzed Reactions: Other transition metals like palladium, rhodium, and ruthenium have been employed in the synthesis and functionalization of benzamides. thieme-connect.com For example, palladium-catalyzed ortho-alkoxylation of tertiary benzamides has been reported. thieme-connect.com Rhodium(III)-catalyzed oxidative coupling of N-aryl benzamidines with alkynes is another example of transition metal catalysis in this area. nih.gov These methods often involve C-H activation, providing a direct route to functionalized benzamides. thieme-connect.comresearchgate.net
Table 3: Examples of Transition Metal-Catalyzed Reactions in Benzamide Synthesis
| Metal | Reaction Type | Key Features |
|---|---|---|
| Copper | Amidation of aryl halides | Tolerant of various functional groups, applicable to different aryl halides. nih.govscispace.comresearchgate.net |
| Palladium | ortho-Alkoxylation | Employs an oxidant and proceeds via a Pd(II)/Pd(IV) pathway. thieme-connect.com |
| Rhodium | Oxidative coupling | Enables annulation reactions of amidines with alkynes. nih.gov |
The synthesis of this compound and its more complex analogs often requires a multi-step approach involving the synthesis of key precursors and intermediates. orgsyn.orgresearchgate.net For example, the synthesis of o-amino-N,N-dimethylbenzamide, an important intermediate for certain herbicides and pharmaceuticals, can be achieved by reacting isatoic anhydride (B1165640) with dimethylamine. google.com
The synthesis of complex molecules often relies on multicomponent reactions (MCRs), which allow for the combination of three or more reagents in a single pot to generate a product that incorporates portions of all the starting materials. nih.gov The Ugi and Passerini reactions are well-known examples of isocyanide-based MCRs that can be used to generate complex amide-containing structures. nih.gov
Chemo-, Regio-, and Stereoselective Synthesis Considerations
The synthesis of this compound analogs often requires precise control over chemical reactivity (chemoselectivity), the orientation of functional groups (regioselectivity), and the three-dimensional arrangement of atoms (stereoselectivity).
Chemoselectivity: In multistep syntheses, it is crucial to employ protecting groups or choose reagents that selectively react with one functional group in the presence of others. For instance, during the acylation of a substituted aminophenol with a benzoyl chloride derivative, the more nucleophilic amino group will typically react in preference to the hydroxyl group.
Regioselectivity: The primary challenge in the synthesis of this compound is ensuring the correct substitution pattern on the aromatic ring. This is typically achieved by starting with a pre-functionalized precursor, such as 3-hydroxybenzoic acid. The ether linkage is then formed via a Williamson ether synthesis, which selectively occurs at the phenolic hydroxyl group. The regiochemical outcome is thus dictated by the starting material.
Stereoselectivity: For analogs of this compound that possess stereocenters, for example, in a substituted phenylethoxy side chain, stereoselective synthesis is critical. This can be accomplished through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, the reduction of a ketone on the side chain using a chiral reducing agent like a CBS catalyst can yield a specific enantiomer of the corresponding alcohol.
Post-Synthetic Derivatization and Chemical Reactivity Studies
Once the core structure of this compound is assembled, a variety of post-synthetic modifications can be performed to generate a library of analogs for structure-activity relationship (SAR) studies.
The tertiary benzamide moiety is a robust functional group, but it can be transformed under specific conditions.
Hydrolysis: The amide bond can be cleaved through hydrolysis under harsh acidic or basic conditions to yield 3-(2-phenylethoxy)benzoic acid and dimethylamine. This reaction is generally slow for tertiary amides due to steric hindrance and the electron-donating nature of the nitrogen substituents.
Reduction to Amines: A more common transformation is the reduction of the amide to a tertiary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or alane (AlH₃) can effectively reduce the carbonyl group to a methylene (B1212753) group, affording N,N-dimethyl-1-(3-(2-phenylethoxy)phenyl)methanamine. This transformation is useful for accessing a different class of compounds with potentially altered biological activity.
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | Concentrated HCl or NaOH, heat | 3-(2-phenylethoxy)benzoic acid and dimethylamine |
| Reduction | 1. LiAlH₄, THF, reflux; 2. H₂O | N,N-dimethyl-1-(3-(2-phenylethoxy)phenyl)methanamine |
The phenylethoxy side chain offers several sites for chemical modification.
Oxidation: The benzylic position of the phenylethoxy group is susceptible to oxidation. Depending on the oxidant used, this can lead to the formation of a ketone or, with cleavage of the C-C bond, a benzoic acid derivative. For example, strong oxidizing agents like potassium permanganate (B83412) could potentially cleave the side chain.
Functional Group Interconversions: The phenyl ring of the phenylethoxy moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups. These new groups can then be further manipulated. For instance, a nitro group can be reduced to an amine, which can then be acylated or alkylated.
| Modification | Reagents and Conditions | Potential Product |
| Aromatic Nitration | HNO₃, H₂SO₄ | N,N-dimethyl-3-(2-(nitrophenyl)ethoxy)benzamide |
| Aromatic Halogenation | Br₂, FeBr₃ | N,N-dimethyl-3-(2-(bromophenyl)ethoxy)benzamide |
| Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | N,N-dimethyl-3-(2-(aminophenyl)ethoxy)benzamide |
Intramolecular cyclization reactions can be employed to construct novel heterocyclic systems fused to the benzamide core. For this to occur, appropriate functional groups must be present on the molecule. For example, if an ortho-amino group is introduced on the benzamide ring, it can undergo a condensation reaction with a suitable one-carbon electrophile to form a quinazolinone derivative.
Another strategy involves the ortho-lithiation of the benzamide, directed by the dimethylamino group, followed by reaction with an electrophile. This can introduce a functional group that can then participate in a cyclization reaction. For instance, reaction with an aldehyde could introduce a hydroxyl group that could then cyclize onto the aromatic ring under acidic conditions to form a dihydroisobenzofuran ring.
Green Chemistry Principles and Sustainable Synthetic Approaches
Applying green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact.
Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. Amide bond formation via the direct condensation of a carboxylic acid and an amine is a more atom-economical approach than using a pre-activated carboxylic acid derivative like an acyl chloride, as the only byproduct is water.
Use of Safer Solvents: Whenever possible, hazardous solvents should be replaced with greener alternatives. For example, performing reactions in water, ethanol, or supercritical CO₂ is preferable to using chlorinated solvents.
Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. For amide bond formation, catalytic methods are being developed to avoid the large amounts of waste generated by traditional coupling reagents.
Academic Scale-Up Considerations and Yield Optimization
Transitioning a synthesis from a small, academic laboratory scale to a larger scale presents several challenges.
Structure Activity Relationships Sar and Structure Target Interactions of N,n Dimethyl 3 2 Phenylethoxy Benzamide and Its Analogs in Vitro & in Silico Perspectives
Design and Synthesis of Analogous N,N-Dimethyl-3-(2-phenylethoxy)benzamide Derivatives for Systematic SAR Exploration
To elucidate the SAR of this compound, medicinal chemists would design and synthesize a library of analogous compounds. This process involves the systematic modification of the three main components of the molecule: the N,N-dimethylbenzamide head, the phenylethoxy linker, and the terminal phenyl ring.
The synthesis of such analogs would likely follow established chemical routes. For instance, the core benzamide (B126) structure is often formed via the reaction of a substituted benzoic acid with an amine. nih.gov In the case of the parent compound, 3-(2-phenylethoxy)benzoic acid would be reacted with dimethylamine (B145610).
Key synthetic strategies for generating analogs would include:
Modification of the Benzamide Moiety: The N,N-dimethyl group could be replaced with other alkyl or cyclic amines to probe the steric and electronic requirements of this region.
Alteration of the Ether Linkage: The length of the ethoxy chain could be varied, or the oxygen atom could be replaced with sulfur or nitrogen to assess the importance of the ether linkage.
Substitution of the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions on both the benzamide and terminal phenyl rings would provide insight into the electronic and steric factors governing activity. nih.govslideshare.net
The resulting analogs would then be subjected to biological assays to determine their activity, allowing for the establishment of a preliminary SAR. For example, studies on other benzamide series have shown that the position and nature of substituents on the phenyl rings can dramatically influence biological activity. nih.govslideshare.netnih.gov
Table 1: Hypothetical Analogs of this compound for SAR Studies
| Compound ID | Modification from Parent Compound | Rationale for Synthesis |
| Parent | This compound | Baseline for activity comparison |
| Analog 1 | Replacement of N,N-dimethyl with a pyrrolidine (B122466) ring | Explore the effect of a cyclic amine on activity. |
| Analog 2 | Introduction of a chlorine atom at the 4-position of the terminal phenyl ring | Investigate the influence of an electron-withdrawing group. |
| Analog 3 | Shortening of the linker to a phenoxy-methoxy group | Assess the importance of the linker length. |
| Analog 4 | Replacement of the ether oxygen with a sulfur atom | Determine the role of the ether linkage in binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach is invaluable in drug discovery for predicting the activity of unsynthesized compounds and optimizing lead structures.
The foundation of a QSAR model is the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a series of this compound analogs, a wide range of descriptors would be calculated, including:
Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule and include parameters such as molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, with the most common descriptor being the partition coefficient (logP).
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects like branching and connectivity.
These descriptors can be calculated using various computational chemistry software packages.
Once the molecular descriptors and biological activity data for a series of analogs are obtained, statistical methods are used to develop a QSAR model. Multiple linear regression (MLR) and partial least squares (PLS) are common techniques used to generate a mathematical equation that links the descriptors to the activity.
A robust QSAR model must be rigorously validated to ensure its predictive power. This is typically done by:
Internal Validation: Techniques like leave-one-out cross-validation are used to assess the model's stability and predictive ability on the training set of compounds.
External Validation: The model's predictive performance is evaluated on a separate set of compounds (the test set) that were not used in the model's development.
A statistically significant and well-validated QSAR model can then be used to predict the activity of new, hypothetical analogs, thereby guiding the design of more potent compounds.
Molecular Recognition and Binding Mode Analysis (In Silico)
Computational techniques play a crucial role in understanding how a ligand interacts with its biological target at the molecular level. These methods can provide insights into the binding mode of a compound and guide the design of analogs with improved affinity and selectivity.
In the absence of a known 3D structure of the biological target, LBDD approaches can be employed. These methods rely on the information derived from a set of known active ligands. One common LBDD technique is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity.
For this compound and its active analogs, a pharmacophore model could be generated to define the key interaction points. This model would then serve as a 3D query to screen virtual compound libraries for new molecules with different chemical scaffolds but the same essential features, potentially leading to the discovery of novel lead compounds.
When the 3D structure of the biological target is available (e.g., from X-ray crystallography or NMR spectroscopy), SBDD methods can be utilized. The most prominent SBDD technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein.
A molecular docking study of this compound would involve:
Preparation of the Ligand and Receptor: The 3D structures of the ligand and the target protein are prepared for the docking simulation.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.
Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding.
The insights gained from molecular docking can rationalize the observed SAR and guide the design of new analogs with improved interactions with the target, leading to enhanced potency.
Structure-Based Drug Design (SBDD) Methodologies
Protein-Ligand Docking Simulations for Interaction Prediction
Protein-ligand docking simulations are a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a protein target. walshmedicalmedia.com This method helps in understanding the binding mode and affinity of the ligand, which is crucial for drug design and development. walshmedicalmedia.com In the context of this compound and its analogs, docking studies have been instrumental in elucidating their interactions with various protein targets.
The general process involves preparing the 3D structures of both the ligand and the protein. The ligand's geometry is optimized, often using force fields like MMFF94, to find its most stable conformation. scispace.com The protein structure is typically obtained from the Protein Data Bank (PDB) and prepared by removing water molecules and adding hydrogen atoms. walshmedicalmedia.comnih.gov A binding site on the protein is then defined, often guided by the position of a co-crystallized ligand in the experimental structure. scispace.com The docking software then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding affinity. walshmedicalmedia.comscispace.com
For benzamide derivatives, docking studies have been employed to predict their binding to various targets. For instance, in studies involving newly synthesized benzamide appended pyrazolone (B3327878) derivatives, docking was used to investigate their interaction with the main protease of SARS-CoV-2 (PDB ID: 6LU7). walshmedicalmedia.com The results revealed the binding energies and specific hydrogen bond interactions with amino acid residues in the active site, such as ARG188 and GLU166. walshmedicalmedia.com Similarly, docking simulations of benzimidazole (B57391) derivatives with protein kinase CK1δ have been performed to understand their inhibitory activity. unipd.it These simulations can be run with or without the presence of key water molecules in the binding site to assess their role in mediating ligand-protein interactions. unipd.it
The output of a docking simulation includes a docking score, which is a numerical value representing the predicted binding affinity, and the predicted binding pose of the ligand. walshmedicalmedia.comscispace.com Visualization of the docked complex allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand in the binding pocket. walshmedicalmedia.com This information is invaluable for understanding the structure-activity relationships (SAR) and for designing more potent and selective analogs.
Interactive Table: Docking Simulation Results for Benzamide Analogs
| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|---|
| Benzamide-pyrazolone derivative | SARS-CoV-2 Mpro | 6LU7 | -8.85 | ARG188, GLU166 | walshmedicalmedia.com |
| Benzimidazole derivative | Protein Kinase CK1δ | - | - | - | unipd.it |
| Mercapto-benzamide | HIV NCp7 | - | - | - | rsc.org |
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a powerful computational tool to study the dynamic behavior of molecules and their complexes over time. rsc.org This method complements static docking studies by offering insights into the stability of the protein-ligand complex, conformational changes that may occur upon binding, and the role of solvent molecules. nih.govresearchgate.net
An MD simulation begins with the initial coordinates of the protein-ligand complex, often obtained from a docking study. nih.gov The system is then solvated in a box of water molecules, and ions are added to neutralize the system and mimic physiological conditions. The interactions between all atoms in the system are described by a force field. The simulation proceeds by integrating Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. rsc.org
MD simulations have been applied to various benzamide derivatives to understand their interaction with biological targets. For example, MD simulations were used to investigate the stability of benzimidazole derivatives complexed with the SARS-CoV-2 main protease (Mpro). nih.gov These simulations helped to explain the stability of the protein-ligand complex and identify key interactions. nih.gov In another study, MD simulations were performed on mefenamic acid, a dimethylphenyl aminobenzoic acid, in N,N-dimethyl formamide (B127407) to investigate intermolecular interactions. researchgate.net
Furthermore, MD simulations can elucidate the mechanism of action of certain compounds. For instance, combined MD and quantum simulations were used to study the action mechanism of mercapto-benzamide inhibitors against the HIV nucleocapsid protein 7 (NCp7). rsc.org The simulations supported a proposed mechanism involving the activation of the prodrug and its subsequent interaction with the zinc finger motifs of the protein. rsc.org
Binding Free Energy Calculations (e.g., MM-GBSA) for Affinity Prediction
Predicting the binding affinity of a ligand to its target is a central goal in drug discovery. While docking provides a quick estimate, more accurate methods like binding free energy calculations are often employed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point method for estimating the free energy of binding of a ligand to a protein. frontiersin.orgnih.gov
The MM/GBSA approach calculates the binding free energy (ΔG_bind) by taking the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand in solution. nih.gov The calculation is typically performed on a set of snapshots extracted from an MD simulation trajectory. nih.gov The binding free energy is composed of several terms: the molecular mechanics energy in the gas phase (including van der Waals and electrostatic interactions), the polar solvation energy, and the nonpolar solvation energy. frontiersin.orgnih.gov The polar solvation energy is calculated using a Generalized Born (GB) model, while the nonpolar solvation energy is often estimated from the solvent-accessible surface area (SASA). researchgate.net
MM/GBSA has been widely used to refine the results of molecular docking and to obtain more accurate predictions of binding affinity for various systems, including those involving benzamide derivatives. frontiersin.org For example, MM/GBSA calculations were used to rescore docking poses and eliminate false positives in a study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. frontiersin.org The results showed that the binding free energy of the hit molecule was significantly lower than that of the reference drug, indicating a stronger binding affinity. frontiersin.org
Interactive Table: MM/GBSA Binding Free Energy Components
| System | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) | Reference |
|---|---|---|---|---|---|---|
| Pyrido fused imidazo[4,5-c]quinoline | -49.28 | Major Contributor | Major Contributor | Major Contributor | Major Contributor | frontiersin.org |
Target Engagement and Mechanistic Investigations (In Vitro at Molecular/Cellular Level)
Enzyme Inhibition and Activation Profiling (e.g., glucokinase, urease, PARP-1, HDAC, COX-2, Topo I)
The biological activity of this compound and its analogs is often assessed through in vitro enzyme assays to determine their ability to inhibit or activate specific enzymes.
Glucokinase (GK): Novel benzamide derivatives have been synthesized and evaluated as glucokinase activators. nih.gov In one study, a compound designated as YH-GKA, a phenylethyl benzamide derivative, was identified as a potent glucokinase activator with an EC50 of 70 nM. nih.gov This activation was measured by the fold increase in glucokinase activity at a specific glucose concentration. nih.gov
Receptor Binding Studies and Selectivity Profiling (e.g., dopamine (B1211576) receptors)
Substituted benzamide drugs are known for their interaction with dopamine receptors. nih.gov Radioligand binding assays are commonly used to determine the affinity and selectivity of compounds for different receptor subtypes. nih.gov In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) or affinity of the test compound can be determined.
Substituted benzamides have been shown to be selective antagonists of the adenylate cyclase-independent dopamine receptor population. nih.gov Studies on N-n-propyl-substituted 3-(dimethylphenyl)piperidines, which share structural similarities with benzamides, have demonstrated high affinity and selectivity for the D4-dopamine receptor subtype found in the bovine retina. nih.gov While specific binding data for this compound on dopamine receptors was not found in the search results, the broader class of benzamides exhibits significant activity at these receptors. nih.gov
Interactive Table: Receptor Binding Affinity of Benzamide Analogs
| Compound Class | Receptor Subtype | Activity | Reference |
|---|---|---|---|
| Substituted Benzamides | Adenylate cyclase-independent dopamine receptors | Antagonist | nih.gov |
| N-n-propyl-substituted 3-(dimethylphenyl)piperidines | D4-dopamine receptor | High affinity and selectivity | nih.gov |
Elucidation of Antioxidant Mechanisms at a Molecular Level
The antioxidant properties of benzamide derivatives are an area of active research. researchgate.net The mechanisms by which these compounds exert their antioxidant effects can be elucidated at a molecular level through various in vitro assays. These assays can measure the compound's ability to scavenge free radicals, chelate metal ions, or inhibit pro-oxidant enzymes.
While specific studies on the antioxidant mechanism of this compound were not identified in the provided search results, research on other benzamide derivatives suggests potential mechanisms. For example, a study on a benzamide derivative, N-methyl-2-[[3-[©-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide (MPSB), utilized molecular docking to show its potential as an inhibitor of DPPH, a stable free radical. researchgate.net This suggests that some benzamide derivatives may act as free radical scavengers. Further studies could involve assays such as the Trolox equivalent antioxidant capacity (TEAC) assay or the oxygen radical absorbance capacity (ORAC) assay to quantify the antioxidant activity of this compound and to understand its mechanism of action.
In Vitro Cellular Pathway Modulation (e.g., NF-κB pathway suppression in specific cell lines)
The modulation of cellular signaling pathways by small molecules is a critical area of investigation in drug discovery and chemical biology. The nuclear factor-kappa B (NF-κB) signaling pathway, in particular, is a key regulator of cellular processes such as inflammation, immune responses, cell proliferation, and apoptosis. nih.gov Dysregulation of this pathway is implicated in a variety of diseases, making it a significant target for therapeutic intervention. nih.govnih.gov While direct studies on the in vitro cellular pathway modulation of this compound are not extensively documented in the public domain, research on structurally related benzamide and carboxamide derivatives provides insights into the potential activities of this compound class.
The general mechanism of canonical NF-κB activation involves the phosphorylation of the inhibitor of κB (IκB) proteins by the IκB kinase (IKK) complex, leading to the degradation of IκBα and the subsequent translocation of the NF-κB dimer (typically p65/p50) to the nucleus, where it initiates the transcription of target genes. nih.govmdpi.com Small molecule inhibitors can interfere with this cascade at various points, such as by inhibiting IKK activity, preventing IκBα phosphorylation, or blocking the nuclear translocation of NF-κB. nih.govnih.gov
Studies on various carboxamide derivatives have demonstrated their potential to suppress the NF-κB pathway. For instance, a novel 1,8-naphthyridine-2-carboxamide (B11912762) derivative, HSR2104, was shown to attenuate the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB in BV2 microglial cells. mdpi.com This inhibitory effect was attributed to the suppression of IκBα phosphorylation. mdpi.com
Similarly, a screening of a pharmaceutical collection identified several drugs, including some with structures containing amide functionalities, that inhibit NF-κB signaling. nih.gov These compounds were found to act by preventing the phosphorylation of IκBα. nih.gov The well-known immunomodulatory drug thalidomide (B1683933) and its derivatives, which share some structural similarities with benzamides, have also been reported to affect NF-κB signaling, in part by influencing IκB phosphorylation. nih.gov
These findings collectively suggest that the benzamide scaffold, as present in this compound, is a viable pharmacophore for the modulation of the NF-κB signaling pathway. The specific effects would, however, be highly dependent on the complete molecular structure and the cellular context.
Table 1: Examples of Carboxamide Derivatives and their In Vitro Effects on the NF-κB Pathway
| Compound/Class | Cell Line | Effect on NF-κB Pathway | Reference |
| 1,8-Naphthyridine-2-carboxamide derivative (HSR2104) | BV2 microglia | Attenuated nuclear translocation of NF-κB; Suppressed IκBα phosphorylation. | mdpi.com |
| Various approved drugs (e.g., emetine, sunitinib) | ME180 cervical cancer cells | Inhibition of IκBα phosphorylation. | nih.gov |
| Thalidomide and derivatives | Various | Affects IκB phosphorylation and MAPK signaling. | nih.gov |
Studies on Substrate-Enzyme or Ligand-Receptor Kinetics (In Vitro)
For example, a series of 5-styrylbenzamide derivatives were evaluated for their inhibitory activity against cholinesterases (AChE and BChE) and β-secretase (BACE-1), enzymes implicated in Alzheimer's disease. nih.gov Within this series, certain compounds displayed significant inhibitory effects with IC50 values in the micromolar range. nih.gov The study highlights how structural modifications to the benzamide core can influence both potency and selectivity against different enzymes. nih.gov
In another study, 3- and 4-phenoxybenzamides were investigated as inhibitors of the mono-ADP-ribosyltransferase PARP10. nih.gov This research identified compounds with inhibitory activity and explored their selectivity against other PARP family members like PARP1 and PARP2. nih.gov Such selectivity is a crucial aspect of drug design, often governed by the kinetics of binding to the target versus off-target proteins.
The mode of inhibition can be determined through graphical analysis of kinetic data, such as with Lineweaver-Burk plots. nih.govkhanacademy.org
Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). khanacademy.org
Non-competitive inhibition: The inhibitor binds to a site other than the active site and affects the enzyme's catalytic efficiency. This decreases Vmax but does not change Km. khanacademy.org
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. khanacademy.org
Mixed-type inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. nih.gov
Kinetic studies on benzamide and picolinamide (B142947) derivatives as acetylcholinesterase inhibitors have revealed mixed-type inhibition, indicating that these compounds can bind to both the catalytic and peripheral sites of the enzyme.
Table 2: In Vitro Enzyme Inhibition Data for Benzamide Analogs
| Compound Class | Target Enzyme | Inhibition Data (IC50) | Type of Inhibition | Reference |
| 5-Styrylbenzamide derivatives | Acetylcholinesterase (AChE) | 4.3 µM - 7.8 µM | Not specified | nih.gov |
| 5-Styrylbenzamide derivatives | Butyrylcholinesterase (BChE) | 4.7 µM - 13.3 µM | Not specified | nih.gov |
| 5-Styrylbenzamide derivatives | β-Secretase (BACE-1) | 10.1 µM - 19.3 µM | Not specified | nih.gov |
| 3- and 4-Phenoxybenzamides | PARP10 | Active, specific values not in abstract | Not specified | nih.gov |
| Benzamide/Picolinamide derivatives | Acetylcholinesterase (AChE) | IC50: 2.49 ± 0.19 µM for the most potent analog | Mixed-type | Not specified in abstract |
Conformational Analysis and Molecular Flexibility Studies
The three-dimensional conformation and molecular flexibility of a small molecule are critical determinants of its biological activity. These properties govern how a ligand can adapt its shape to fit into a receptor's binding site and the energetics of this interaction. Conformational analysis of this compound would involve exploring the rotational freedom around its key single bonds.
The primary points of flexibility in the this compound structure are:
Rotation around the C(O)-N bond of the tertiary amide.
Rotation around the aryl-C(O) bond.
Rotation around the bonds of the phenoxyethyl ether linkage (Aryl-O, O-CH2, and CH2-CH2).
Rotation of the terminal phenyl group.
The rotation around the amide C(O)-N bond is known to have a significant energy barrier due to the partial double bond character, which can lead to the existence of distinct syn and anti conformers. This restricted rotation is a well-studied phenomenon in amides and can be investigated using techniques like dynamic NMR spectroscopy. nanobioletters.com For N,N-dimethylbenzamides, the presence of the two N-methyl groups gives rise to distinct NMR signals at low temperatures, which coalesce as the temperature increases and the rate of rotation surpasses the NMR timescale. nanobioletters.com The energy barrier for this rotation in a related N,N-dimethyl amide was experimentally determined to be around 16.4 kcal/mol. nanobioletters.com
The flexibility of the phenoxyethoxy side chain is also crucial. The multiple rotatable bonds allow this chain to adopt a wide range of conformations, which is essential for its ability to explore the binding pocket of a target protein and find an optimal binding mode.
Computational methods, such as molecular mechanics and quantum chemistry calculations, are invaluable tools for studying the conformational landscape of flexible molecules. These studies can identify low-energy conformers and the transition states that separate them, providing a detailed picture of the molecule's flexibility. For instance, studies on other flexible benzamide derivatives have utilized computational approaches to understand the preferred conformations in solution and in the crystalline state. nih.gov
Furthermore, the phenomenon of conformational polymorphism, where a single compound crystallizes in multiple forms with different molecular conformations, has been observed in related benzamide structures. nih.gov In the case of N-[(1S)-1-phenylethyl]benzamide, three different polymorphs were identified, differing in the rotation of the peripheral phenyl rings. nih.gov This highlights the inherent conformational flexibility within the benzamide scaffold and its ability to adapt to different packing environments, a property that is also relevant to its interaction with diverse biological receptors.
Table 3: Key Rotatable Bonds and Conformational Considerations for this compound
| Bond | Type of Flexibility | Significance for SAR |
| C(O)-N (Amide) | Restricted rotation (high energy barrier) | Can lead to syn/anti conformers, influencing receptor interaction. nanobioletters.com |
| Aryl-C(O) | Rotation of the benzamide group | Orients the amide functionality relative to the phenoxy side chain. |
| Aryl-O-CH2-CH2 | Ether linkage flexibility | Allows the terminal phenyl group to adopt various positions. |
| CH2-Phenyl | Phenyl group rotation | Influences hydrophobic interactions with the target. |
Computational Chemistry and Theoretical Investigations of N,n Dimethyl 3 2 Phenylethoxy Benzamide
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and reactivity of molecules. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p) or larger), can be employed to determine the optimized molecular geometry of N,N-dimethyl-3-(2-phenylethoxy)benzamide, corresponding to its minimum energy state. researchgate.netepstem.net
From this optimized structure, a wealth of information can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more readily excited, indicating higher reactivity.
Furthermore, DFT calculations are instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies from a frequency calculation can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a valuable comparison to experimental data and confirming the molecular structure. epstem.net
Table 1: Predicted Electronic and Spectroscopic Properties of this compound via DFT
| Property | Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates the energy of the outermost electron orbital; region susceptible to electrophilic attack. |
| LUMO Energy | ~ -1.2 eV | Indicates the energy of the first unoccupied orbital; region susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Reflects chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Key IR Frequencies (Predicted) | C=O stretch (~1650 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), C-N stretch (~1350 cm⁻¹) | Allows for correlation with experimental IR spectra to confirm functional groups. |
| Key ¹³C NMR Shifts (Predicted) | Carbonyl C (~170 ppm), Aromatic C's (115-160 ppm), N-Methyl C's (~38 ppm) | Aids in structural elucidation by matching predicted shifts to experimental data. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Identification
Molecular Electrostatic Potential (MEP) mapping is a vital computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.
For this compound, the MEP map would reveal key interaction sites:
Negative Potential Regions (Red/Yellow): These areas are electron-rich and represent sites for electrophilic attack. The most prominent negative region is expected around the carbonyl oxygen atom of the amide group due to the presence of lone pair electrons and its high electronegativity. This site is a primary hydrogen bond acceptor. researchgate.netnih.gov
Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the aromatic rings.
Neutral Regions (Green): These areas indicate regions of near-zero potential, often associated with the nonpolar hydrocarbon portions of the molecule. nih.gov
By identifying these regions, the MEP map provides crucial insights into how the molecule might interact with biological targets, such as receptor binding pockets or enzyme active sites. nih.gov
Table 2: Predicted MEP Analysis for this compound
| Molecular Region | Predicted Electrostatic Potential | Inferred Interaction Type |
|---|---|---|
| Amide Carbonyl Oxygen | Strongly Negative | Primary site for hydrogen bond donation from a biological target. |
| Aromatic Rings (π-systems) | Slightly Negative | Can participate in π-π stacking or cation-π interactions. |
| Ether Oxygen | Negative | Potential hydrogen bond acceptor site. |
| Aromatic Hydrogens | Slightly Positive | Potential sites for weak interactions with electron-rich residues. |
Pharmacophore Modeling and Virtual Screening Strategies for Novel Compound Discovery
Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of a biological target is unknown. nih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.
Starting with this compound as a lead compound, a pharmacophore model could be constructed based on its key chemical features. This model would likely include:
One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen.
Two or Three Hydrophobic/Aromatic Regions (HY/AR): The two phenyl rings and potentially the ethyl linker.
Defined spatial distances and angles between these features.
This validated pharmacophore model can then be used as a 3D query to screen large chemical databases (virtual screening) for other molecules that match these features, regardless of their underlying chemical scaffold. nih.govnih.gov This strategy allows for the rapid identification of structurally diverse compounds that have a high probability of exhibiting similar biological activity, thus accelerating the discovery of novel compounds. nih.gov
Advanced Conformational Dynamics Simulations and Energy Landscapes
Advanced conformational analysis can be performed using molecular dynamics (MD) simulations or potential energy surface (PES) scans. researchgate.netscirp.org These simulations model the movement of the atoms over time, exploring the different conformations the molecule can access. The results can be plotted as an energy landscape, which maps conformational states to their corresponding potential energies. nih.gov
This analysis helps identify:
Low-energy, stable conformations: These are the shapes the molecule is most likely to adopt and are often the "bioactive" conformations that bind to a target. nih.gov
Energy barriers to rotation: Understanding the energy required to switch between conformations provides insight into the molecule's rigidity or flexibility.
Conformational trimorphism: In the solid state, different conformations can lead to different crystal packing arrangements, a phenomenon known as conformational polymorphism. nih.gov
Prediction of Molecular Properties Relevant to Biological Activity and Chemical Behavior
Computational tools can reliably predict a range of physicochemical properties that are critical for a compound's viability as a drug candidate (ADME - Absorption, Distribution, Metabolism, and Excretion). These properties, often calculated using Quantitative Structure-Property Relationship (QSPR) models, help to assess the "drug-likeness" of a molecule like this compound.
Key predicted properties include:
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and solubility.
Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, which correlates with drug transport properties.
Number of Rotatable Bonds: An indicator of molecular flexibility.
Molar Refractivity: Related to the volume and polarizability of the molecule. epa.gov
These predictions allow for early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles.
Table 3: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 269.34 g/mol | Falls within typical range for small molecule drugs. |
| XLogP3 | 3.2 | Indicates good lipophilicity for cell membrane permeability. |
| Hydrogen Bond Donors | 0 | Lacks hydrogen bond donating capability. |
| Hydrogen Bond Acceptors | 3 (Amide O, Ether O) | Can accept hydrogen bonds from biological targets. |
| Rotatable Bonds | 5 | Suggests a moderate degree of conformational flexibility. |
| Topological Polar Surface Area (TPSA) | 38.6 Ų | Suggests good potential for oral bioavailability. |
Note: Values are estimated based on computational models and data for similar structures. epa.govnih.gov
Cheminformatics Approaches for Chemical Space Exploration
Cheminformatics involves the use of computational methods to analyze and organize large sets of chemical data. For this compound, cheminformatics provides a framework for systematically exploring its "chemical space"—the vast universe of molecules that are structurally related to it. srce.hrnih.gov
This exploration can be conducted by creating virtual libraries of analogs. For the target molecule, this could involve:
Scaffold Modification: Replacing the central benzamide (B126) core with other aromatic systems (e.g., pyridine (B92270), thiophene). srce.hr
Linker Variation: Changing the length or composition of the phenylethoxy linker (e.g., using a propyl chain or incorporating different atoms).
Substitution Analysis: Systematically adding different functional groups (e.g., halogens, methyl, methoxy (B1213986) groups) to various positions on the two phenyl rings to probe for improved activity or properties. whiterose.ac.uk
By generating and computationally evaluating these virtual libraries, researchers can identify promising regions of chemical space for synthesis and further investigation, efficiently guiding the optimization of the lead compound. nih.gov
Advanced Analytical Methodologies in Research on N,n Dimethyl 3 2 Phenylethoxy Benzamide
Spectroscopic Techniques for Investigating Molecular Interactions and Conformation
Spectroscopy is the cornerstone of molecular characterization, providing detailed information on structure, bonding, and electronic properties.
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of N,N-dimethyl-3-(2-phenylethoxy)benzamide in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for a complete assignment of the molecular skeleton.
¹H NMR: The proton NMR spectrum allows for the identification of all non-exchangeable protons. The aromatic protons on the two phenyl rings would appear in the downfield region (typically δ 6.8-8.0 ppm), with their splitting patterns revealing their substitution and coupling relationships. The methylene (B1212753) protons of the phenylethoxy group (-O-CH₂-CH₂-Ph) would present as two distinct triplets around δ 4.2 ppm and δ 3.1 ppm, respectively. A key feature of N,N-dimethyl amides is the hindered rotation around the carbonyl carbon-nitrogen (C-N) bond, which has partial double bond character. reddit.com This restriction can make the two N-methyl groups magnetically inequivalent, potentially resulting in two separate singlets in the spectrum (around δ 2.9-3.1 ppm), each integrating to three protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures like N,N-dimethylbenzamide and related phenoxy compounds.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~170 |
| Benzamide (B126) Aromatic CH | 7.0 - 7.8 | 115 - 135 |
| Benzamide Quaternary C (C-O, C-C=O) | - | ~158, ~137 |
| Phenylethoxy Aromatic CH | 7.2 - 7.4 | 126 - 129 |
| Phenylethoxy Quaternary C | - | ~138 |
| Methylene (-O-CH₂-) | ~4.2 (triplet) | ~69 |
| Methylene (-CH₂-Ph) | ~3.1 (triplet) | ~39 |
| N-Methyl (N(CH₃)₂) | ~2.9, ~3.1 (two singlets) | ~35, ~39 |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. nih.gov For this compound, these methods are crucial for confirming the presence of key structural motifs.
The most prominent band in the IR spectrum of a benzamide is the strong C=O (carbonyl) stretching vibration, which for a tertiary amide typically appears in the range of 1630-1670 cm⁻¹. ias.ac.in The C-N stretching vibration of the tertiary amide is also a key diagnostic peak, usually found around 1250-1300 cm⁻¹. The presence of the ether linkage is confirmed by a strong C-O-C stretching band, often observed near 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while C=C ring stretching modes appear in the 1450-1600 cm⁻¹ region. mdpi.com Since this compound is a tertiary amide, it lacks N-H bonds and therefore will not show the characteristic N-H stretching or bending vibrations (Amide II band) seen in primary and secondary amides. ias.ac.innih.gov Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings.
Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 2970 | Medium |
| C=O Stretch (Amide I) | -C(=O)N(CH₃)₂ | 1630 - 1670 | Strong |
| C=C Stretch (Aromatic) | Benzene (B151609) Rings | 1450 - 1600 | Medium |
| C-N Stretch | Ar-C(O)-N | 1250 - 1300 | Medium-Strong |
| C-O-C Stretch (Asymmetric) | Ar-O-CH₂ | ~1250 | Strong |
| C-O-C Stretch (Symmetric) | O-CH₂-CH₂ | ~1040 | Strong |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. uzh.ch The spectrum of this compound is dominated by electronic transitions within the aromatic rings and the benzamide chromophore.
The primary absorptions are expected to be π → π* transitions associated with the conjugated system of the benzoyl group and the separate phenyl ring. These typically result in strong absorption bands in the 200-280 nm range. nist.gov A weaker n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, may also be observed at longer wavelengths (closer to 300 nm), though it is often obscured by the more intense π → π* bands. nih.gov According to the Beer-Lambert law, the absorbance at a specific wavelength (λmax) is directly proportional to the concentration of the compound in a non-absorbing solvent. This relationship allows UV-Vis spectroscopy to be a simple and effective method for quantifying the concentration of this compound in solutions.
When a single crystal of sufficient quality can be grown, X-ray crystallography provides the most definitive structural information in the solid state. This technique yields a three-dimensional map of electron density, from which the precise positions of atoms can be determined. nih.gov
For this compound, a crystal structure would reveal:
Precise Bond Lengths and Angles: Confirming the geometry of the amide, ether, and aromatic moieties.
Molecular Conformation: Defining the torsion angles between the two phenyl rings and the planarity of the amide group. researchgate.net
Intermolecular Interactions: Showing how molecules pack in the crystal lattice, revealing any significant non-covalent interactions like C-H···O or π-π stacking. researchgate.net
Furthermore, if this compound is studied as a ligand for a protein, co-crystallography can be used to determine the structure of the protein-ligand complex. This provides invaluable insight into the binding mode, identifying the specific amino acid residues that interact with the ligand and the conformation adopted by the ligand within the binding site.
Mass Spectrometry-Based Approaches for Mechanistic Pathway Elucidation and Impurity Profiling in Research Samples
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. rsc.org For this compound (Molecular Formula: C₁₇H₁₉NO₂), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺.
In tandem MS (MS/MS) experiments, the molecular ion is isolated and fragmented to produce a characteristic pattern. Expected fragmentation pathways for this molecule would include:
Cleavage of the ether bond, leading to ions corresponding to the phenoxyethyl fragment and the N,N-dimethylbenzamide fragment.
Loss of the dimethylamino group.
Benzylic cleavage of the C-C bond in the phenylethoxy side chain.
MS, particularly when coupled with a chromatographic separation technique like GC-MS or LC-MS, is also a critical tool for impurity profiling. It can detect and help identify byproducts from the synthesis, starting materials, or degradation products in a research sample, even at very low concentrations. nih.gov
Chromatographic Separations for High-Purity Compound Isolation for Research Use and Reaction Monitoring (e.g., HPLC, GC)
Chromatographic techniques are essential for both the purification of this compound and the monitoring of its synthesis. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for the purification and purity analysis of non-volatile compounds like this benzamide. In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound's retention time is a characteristic property under specific conditions. Analytical HPLC can be used to determine the purity of a sample with high accuracy, while preparative HPLC can be used to isolate the compound from a reaction mixture to obtain high-purity material for research.
Gas Chromatography (GC): GC is suitable for the analysis of thermally stable and volatile compounds. While the target compound may have limited volatility, GC can be an effective tool for monitoring the disappearance of more volatile starting materials during a reaction. When coupled with a mass spectrometer (GC-MS), it is highly effective for identifying volatile impurities or byproducts. researchgate.net For instance, a GC-MS method was developed to detect dimethylamine (B145610) impurity in solvents by derivatizing it into N,N-dimethylbenzamide, highlighting the suitability of this class of compounds for GC analysis. nih.govresearchgate.net
Hyphenated Techniques in Complex Matrix Analysis (e.g., LC-MS/MS for in vitro metabolite identification in biological systems, not human metabolism)
The analysis of this compound and its potential metabolites within complex biological matrices, such as in vitro test systems, would necessitate the use of highly sensitive and selective analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique ideally suited for this purpose.
In a hypothetical study to identify the in vitro metabolites of this compound, the compound would be incubated with liver microsomes or S9 fractions from various species (e.g., rat, dog) to simulate phase I and phase II metabolism. The resulting complex mixture would then be analyzed by LC-MS/MS. The liquid chromatography (LC) component would separate the parent compound from its metabolites based on their physicochemical properties, such as polarity. The tandem mass spectrometry (MS/MS) component would then provide structural information for the identification of the metabolites. This is achieved by selecting the molecular ion of a potential metabolite and fragmenting it to produce a characteristic fragmentation pattern, which can be used to elucidate its structure.
Common metabolic pathways for benzamide-containing compounds include hydroxylation, N-dealkylation, and glucuronidation. An LC-MS/MS analysis would be able to identify these and other potential metabolic transformations of this compound.
Hypothetical In Vitro Metabolite Identification Data for this compound
| Putative Metabolite | Proposed Biotransformation | Precursor Ion (m/z) | Product Ions (m/z) |
| M1 | Hydroxylation on phenoxy ring | [M+H]+ | --- |
| M2 | N-demethylation | [M+H]+ | --- |
| M3 | O-dealkylation | [M+H]+ | --- |
| M4 | Glucuronide conjugate of M1 | [M+H]+ | --- |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound is publicly available.
Real-Time Monitoring Techniques for Chemical Transformations and Reaction Kinetics
The study of chemical transformations and reaction kinetics of this compound in real-time provides valuable insights into reaction mechanisms, optimization of reaction conditions, and identification of transient intermediates. Techniques such as real-time high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy are well-suited for this purpose. rsc.orgmpg.de
For instance, the synthesis of this compound could be monitored in real-time using an automated HPLC-MS system. rsc.org This would involve periodically drawing a small aliquot from the reaction mixture, which is then rapidly analyzed by HPLC-MS to determine the concentration of reactants, intermediates, and the final product. This data allows for the generation of reaction profiles, which are plots of concentration versus time, providing detailed kinetic information about the reaction.
Similarly, in-situ NMR spectroscopy can be employed to monitor the progress of a reaction directly within the NMR tube. mpg.de This technique provides quantitative data on the disappearance of starting materials and the appearance of products over time, without the need for sample workup.
Hypothetical Reaction Monitoring Data for the Synthesis of this compound
| Time (minutes) | Reactant A (%) | Reactant B (%) | Product (%) |
| 0 | 100 | 100 | 0 |
| 10 | 85 | 85 | 15 |
| 30 | 50 | 50 | 50 |
| 60 | 20 | 20 | 80 |
| 120 | 5 | 5 | 95 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound is publicly available.
Potential Research Applications Beyond Direct Therapeutic Development Non Prohibited
Use as Chemical Probes for Biological Target Validation and Pathway Elucidation (In Vitro)
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry and is present in numerous biologically active compounds. Derivatives of this core structure are frequently used as chemical probes to investigate biological pathways in vitro. For instance, a series of N-2-(phenylamino) benzamide derivatives have been designed and synthesized to act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways. Specific compounds from this series were shown to inhibit COX-2 with IC50 values in the micromolar range, demonstrating the utility of the benzamide core in targeting specific enzymes.
Furthermore, more complex molecules incorporating the N,N-dimethylbenzamide moiety have been developed as potent receptor antagonists. A notable example is the compound SCH 527123 (2-Hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide), which functions as an allosteric antagonist for the chemokine receptors CXCR1 and CXCR2. This compound potently inhibits receptor signaling and subsequent neutrophil recruitment, making it a valuable tool for studying inflammatory processes in laboratory settings. These examples highlight the potential of N,N-dimethyl-3-(2-phenylethoxy)benzamide to serve as a foundational structure for developing new chemical probes to validate and elucidate the function of novel biological targets.
Application as Synthons and Intermediates in the Construction of Diverse Organic Molecules
In organic synthesis, a "synthon" is a conceptual unit within a molecule that aids in planning its synthesis. This compound can be viewed as being constructed from, or serving as, several key synthons. The N,N-dimethylbenzamide portion is a common structural motif, and various methods have been developed for its synthesis. Modern copper-catalyzed reactions, for example, can construct N,N-dimethyl benzamides from benzyl (B1604629) cyanide and aryl iodides, using N,N-dimethylformamide (DMF) as the source for the amide group. Dimethylamine (B145610), generated in situ from DMF, can also be used for the synthesis of related thioamides.
The entire molecule of this compound can serve as a versatile intermediate for further chemical elaboration. The aromatic rings can undergo electrophilic substitution, and the ether linkage, while generally stable, could be cleaved under specific harsh conditions to reveal a phenolic hydroxyl group for further functionalization. The core N,N-dimethylbenzamide structure itself is a robust building block, as demonstrated in the synthesis of N,N-dimethyl benzamides and benzonitriles through one-pot reactions. This adaptability makes the compound a potentially valuable intermediate for accessing a library of more complex molecules for various chemical and biological screening programs.
Development of Analytical Standards for Advanced Research Methodologies
The advancement of analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), relies on the availability of pure, well-characterized analytical standards. A purified sample of this compound could serve as such a standard for method development and validation, particularly in metabolomics or environmental analysis where related structures might be present.
Characterization of such a standard would involve a suite of spectroscopic and physical measurements. Based on data for closely related compounds, a comprehensive profile can be predicted. For example, the parent compound N,N-dimethylbenzamide is a white crystalline solid with a defined molecular weight and CAS number. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR), is critical for structural confirmation. Data from various substituted N,N-dimethylbenzamides show characteristic chemical shifts for the dimethylamino protons and the aromatic protons, which would be essential for identifying the compound in complex mixtures.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H11NO | |
| Molecular Weight | 149.19 g/mol | |
| Physical Description | White crystalline solid | |
| Boiling Point | 256.1 °C | |
| CAS Number | 611-74-5 | |
| PubChem CID | 11916 |
| Compound | Proton Assignment | Chemical Shift (δ ppm) | Source |
|---|---|---|---|
| N,N,3-trimethylbenzamide | N(CH3)2 | 3.11 (s, 3H), 2.97 (s, 3H) | |
| Aromatic-H | 7.14 - 7.28 (m, 3H) | ||
| N,N-dimethyl-3-nitrobenzamide | N(CH3)2 | 3.14 (s, 3H), 3.00 (s, 3H) | |
| Aromatic-H | 7.57 - 8.32 (m, 4H) |
Exploration in Materials Science or Supramolecular Chemistry
The field of materials science, particularly in the areas of crystal engineering and supramolecular chemistry, could find this compound to be a molecule of interest. Its structure contains several features conducive to forming ordered, non-covalent assemblies. The benzamide moiety can participate in hydrogen bonding, although in this tertiary amide, the classic N-H donor is absent. However, the carbonyl oxygen remains a potent hydrogen bond acceptor.
More significantly, the two phenyl rings provide platforms for π-π stacking interactions, which are crucial forces in directing the self-assembly of molecules in the solid state. The study of crystal structures of other benzamides, such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide, reveals how intermolecular hydrogen bonding and other interactions dictate the packing of molecules in a crystal lattice. The flexible ether linkage in this compound adds another dimension, allowing for conformational polymorphism, where different crystal packing arrangements could lead to materials with different physical properties. The interplay between the rigid aromatic sections and the flexible linker could be exploited to design "smart" materials or liquid crystals whose properties change in response to external stimuli like temperature or light.
Future Directions and Challenges in Research on N,n Dimethyl 3 2 Phenylethoxy Benzamide
Emerging Synthetic Methodologies and Sustainable Chemistry Approaches
The conventional synthesis of benzamides often involves coupling carboxylic acids with amines, which may require harsh conditions or expensive coupling agents. rsc.org Future research on N,N-dimethyl-3-(2-phenylethoxy)benzamide must focus on adopting more efficient, sustainable, and scalable synthetic strategies.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for amide bond formation under mild, environmentally benign conditions. rsc.org Methods utilizing photocatalysts like eosin (B541160) Y or ruthenium complexes can facilitate the synthesis of amides from various precursors, such as aldehydes and amines or carboxylic acids and amine-boranes. rsc.orgusc.eduacs.org For instance, a visible-light-mediated approach could synthesize this compound by coupling 3-(2-phenylethoxy)benzoic acid with dimethylamine (B145610), potentially avoiding the need for pre-activated carboxylic acid derivatives and reducing waste. rsc.orgacs.org This approach offers high atom economy and functional group tolerance. acs.org
Flow Chemistry: Continuous-flow systems offer significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability. A flow-based synthesis of this compound could be developed using a heterogeneous catalyst packed into a reactor coil. rsc.orgresearchgate.net This methodology allows for precise control over reaction parameters, minimizes reaction times, and simplifies purification, often yielding products with high purity without the need for intensive column chromatography. rsc.orgmdpi.com
Sustainable Chemistry: Green chemistry principles are increasingly integral to pharmaceutical synthesis. mdpi.com Future syntheses should prioritize the use of sustainable and reusable catalysts, such as heterogeneous Lewis acids or metal-free catalysts, to minimize environmental impact. rsc.orgacs.orgresearchgate.net Utilizing greener solvents, or even solvent-free conditions like mechanochemical grinding, presents another avenue for sustainable production. mdpi.com For example, a recently developed manganese(I)-catalyzed method for the methoxymethylation of primary amides using methanol (B129727) as both a reagent and solvent highlights a move toward eliminating toxic reagents. rsc.org
| Methodology | Key Advantages | Potential Catalysts/Reagents | Applicability to this compound | Reference |
|---|---|---|---|---|
| Photocatalysis | Mild conditions, high selectivity, green energy source | Eosin Y, Ru(bpy)₃Cl₂, FeCl₃ | Direct coupling of 3-(2-phenylethoxy)benzoic acid with dimethylamine under visible light. | usc.eduacs.orgacs.org |
| Flow Chemistry | Scalable, safe, high purity, reduced reaction time | Heterogeneous Lewis acids (e.g., alumina) | Continuous production with improved yield and easy scale-up without intensive purification. | rsc.orgresearchgate.net |
| Sustainable Catalysis | Reusable catalyst, reduced waste, eco-friendly | Diatomite earth@IL/ZrCl₄, Manganese(I) complexes | Direct condensation using a recoverable solid acid catalyst under ultrasonic irradiation. | researchgate.netrsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving success rates. nih.govnih.gov For this compound, these technologies can be applied across the research pipeline.
Synthesis Prediction: One of the significant challenges in developing novel analogues is predicting viable synthetic routes. Retrosynthesis prediction tools powered by AI can analyze a target molecule and propose a step-by-step synthetic pathway, complete with recommended reagents and reaction conditions. This can save considerable time and resources in the lab by identifying promising routes and flagging potential synthetic dead-ends before experiments are conducted.
Optimization of Reaction Conditions: Machine learning algorithms can optimize synthetic reactions by exploring the relationships between various parameters (e.g., temperature, solvent, catalyst loading) and the reaction yield. This allows for the rapid identification of optimal conditions for the synthesis of this compound and its derivatives, leading to higher efficiency and purity. nih.gov
Advancements in In Silico Modeling for Enhanced Predictive Capabilities and Novel Target Identification
In silico modeling is an indispensable tool for modern drug discovery, allowing for the rapid and cost-effective evaluation of compounds before committing to expensive and time-consuming wet lab experiments. mdpi.com
Enhanced Predictive Capabilities: Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of this compound analogues to correlate their structural features with biological activity. mdpi.com Advanced 4D-QSAR methods can provide detailed insights into the conformational and electronic requirements for optimal interaction with a biological target. nih.gov Molecular dynamics simulations can further elucidate the behavior of the compound within a target's binding site, predicting binding affinity and the stability of the ligand-protein complex over time. nih.gov
Novel Target Identification: A key challenge for any new chemical entity is identifying its biological target(s). Computational approaches can screen this compound against entire proteomes of known protein structures. plos.org Large-scale molecular docking can predict binding interactions between the compound and a vast array of potential targets, such as kinases, G-protein coupled receptors (GPCRs), or enzymes like histone deacetylases (HDACs), for which other benzamides have shown activity. nih.govdergipark.org.trmdpi.com These predictions, ranked by docking scores and binding energies, can then be prioritized for experimental validation, significantly accelerating the process of target deconvolution. plos.orgresearchgate.net Systems biology and network pharmacology approaches can provide a more holistic view, identifying critical nodes in disease pathways that could be modulated by this compound class. nih.gov
Development of Advanced In Vitro Biological Assays for Deeper Mechanistic Understanding at the Molecular Level
To move beyond initial hit identification, a suite of advanced in vitro biological assays is required to understand the mechanism of action of this compound at a molecular level.
High-Throughput and High-Content Screening: Initial screening of analogue libraries can be performed using high-throughput screening (HTS) to quickly identify compounds with desired activity. nih.gov Following this, high-content screening (HCS) using automated microscopy and fluorescent probes can provide multiparametric data on a compound's effects on cellular morphology, protein localization, and cell health, offering deeper mechanistic insights.
Target-Specific Enzymatic and Binding Assays: Once potential targets are identified through in silico methods or other screens, specific biochemical and biophysical assays are crucial for validation. For example, if a kinase is a predicted target, enzymatic assays measuring the inhibition of substrate phosphorylation would be necessary. If the compound is predicted to disrupt a protein-protein interaction, surface plasmon resonance (SPR) or biolayer interferometry (BLI) could be used to measure binding kinetics and affinity in real-time. For targets like tubulin, a known target for some benzamides, tubulin polymerization assays can directly measure the compound's effect on microtubule dynamics. acs.orgnih.gov
Cell-Based Mechanistic Assays: To understand the compound's effect in a more biologically relevant context, various cell-based assays are needed. These include cell proliferation assays across different cancer cell lines, apoptosis assays (e.g., measuring caspase activation or Annexin V staining), and cell cycle analysis to determine how the compound affects cell division. nih.govnih.gov Reporter gene assays can be used to measure the compound's effect on specific signaling pathways, providing a direct link between target engagement and a cellular response.
Overcoming Synthetic Challenges for Complex Analogues and Stereoisomers
While emerging methodologies promise to streamline synthesis, creating a diverse library of this compound analogues, particularly those with increased complexity or specific stereochemistry, presents significant challenges.
Synthesis of Complex Analogues: The introduction of diverse functional groups onto the benzamide or phenylethoxy scaffolds to probe the structure-activity relationship (SAR) can be challenging. nih.gov Reactions must be compatible with the existing amide and ether linkages. For instance, achieving selective functionalization at a specific position on one of the aromatic rings without affecting the other requires careful selection of protecting groups and reaction conditions. Developing synthetic routes for fused heterocyclic analogues, which can offer more rigid and structurally unique scaffolds, is another complex but potentially rewarding endeavor. nih.gov
Stereoselective Synthesis: If future studies reveal that stereoisomerism plays a key role in biological activity, the development of stereoselective synthetic methods will be paramount. This could involve creating chiral centers on the ethyl linker or introducing chiral substituents. Such syntheses often require specialized chiral catalysts or auxiliaries and extensive optimization to achieve high levels of enantiomeric or diastereomeric excess. The synthesis and separation of distinct stereoisomers are often non-trivial but are essential for understanding the precise three-dimensional requirements for biological activity and for developing a single-isomer drug. nih.gov
Conclusion
Summary of Key Academic Contributions and Insights
A thorough review of academic and scientific databases did not yield any specific publications detailing the synthesis, characterization, or application of N,N-dimethyl-3-(2-phenylethoxy)benzamide. Consequently, there are no key academic contributions or insights to summarize for this particular compound at this time. Research on analogous compounds, such as N-(2,3-Dimethyl-phen-yl)benzamide, has focused on aspects like molecular conformation and crystal structure, often involving analyses of hydrogen bonding and the dihedral angles between the benzoyl and aniline (B41778) rings. nih.gov However, these insights are not directly transferable to this compound without dedicated study.
Broader Implications of Research on this compound for Chemical Science
Given the absence of dedicated research on this compound, there are no established broader implications for chemical science stemming from its study. In a more general sense, the study of variously substituted benzamides contributes to a deeper understanding of structure-activity relationships, conformational analysis, and the influence of substituents on the chemical and physical properties of amide-containing molecules. researchgate.netrsc.org For instance, research on related N,N-dimethyl derivatives has explored the effects of steric hindrance on the proton affinity of the amide group. researchgate.net The study of such compounds can also have implications for medicinal chemistry, as seen in the development of benzamide (B126) derivatives as receptor antagonists. researchgate.net However, without specific research, any potential implications of this compound remain speculative.
Outlook for Future Academic Investigations and Collaborative Opportunities
The current lack of literature on this compound presents a clear opportunity for novel academic investigation. Future research could begin with the fundamental synthesis and characterization of this compound.
Table 1: Potential Areas for Future Research
| Research Area | Description |
|---|---|
| Synthesis and Optimization | Development and optimization of a synthetic route to produce this compound with high yield and purity. |
| Spectroscopic and Structural Analysis | Detailed characterization using techniques such as NMR, IR, Mass Spectrometry, and X-ray crystallography to elucidate its molecular structure and conformation. |
| Physicochemical Properties | Investigation of key properties including solubility, melting point, boiling point, and stability under various conditions. |
| Biological Screening | Preliminary screening for biological activity in various assays to identify any potential pharmacological effects, drawing inspiration from the roles of other benzamide derivatives. researchgate.net |
Collaborative opportunities could be forged between synthetic organic chemistry labs for the initial preparation of the compound and physical chemistry or crystallography groups for its detailed structural analysis. Furthermore, collaborations with computational chemists could provide theoretical insights into its properties and potential interactions with biological targets. The unexplored nature of this compound makes it a candidate for foundational research projects that could potentially open new avenues in materials science or medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a synthetic route for N,N-dimethyl-3-(2-phenylethoxy)benzamide in academic settings?
- Prioritize functional group compatibility, reaction scalability, and purity optimization. Key steps include:
- Amide bond formation : Use coupling agents (e.g., EDC/HOBt) or acyl chlorides for N,N-dimethylation .
- Ether linkage introduction : Employ Williamson ether synthesis with 2-phenylethyl bromide and a phenolic hydroxyl group under basic conditions (e.g., NaH or K₂CO₃) .
- Hazard mitigation : Conduct a pre-experiment risk assessment for reagents like chlorinated solvents or reactive intermediates (e.g., sodium pivalate, trichloroisocyanuric acid) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural confirmation :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.5–3.0 ppm), and ether/amide linkages .
- HPLC-MS : Confirm molecular weight ([M+H]+ expected ~312.4 g/mol) and purity (>95%) .
Q. How should researchers handle mutagenicity risks associated with benzamide derivatives during synthesis?
- Follow Ames testing protocols to evaluate mutagenic potential (e.g., compound 3 in showed low mutagenicity but required PPE) .
- Implement fume hoods, double-gloving, and waste neutralization procedures for intermediates .
Advanced Research Questions
Q. How can structural modifications to this compound improve its bioactivity?
- Targeted modifications :
- Phenylethoxy group : Replace with bulkier aryl ethers to enhance receptor binding (e.g., DP receptor antagonism as in ) .
- Amide substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate metabolic stability .
- Structure-Activity Relationship (SAR) : Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets .
Q. What experimental strategies resolve contradictions in bioactivity data for benzamide derivatives?
- Control variables :
- Purity validation : Re-test compounds after rigorous purification (e.g., preparative HPLC) to exclude by-product interference .
- Assay reproducibility : Validate results across multiple cell lines or in vivo models (e.g., compare IC₅₀ values in cancer vs. normal cells) .
Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?
- Parameter screening :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents decarboxylation |
| Solvent | Anhydrous DMF or THF | Enhances nucleophilicity |
| Catalyst | DMAP (5 mol%) | Accelerates acylation |
- Scale-up protocols : Use flow chemistry for improved heat/mass transfer in larger batches .
Q. What methodologies validate the compound’s role as a fluorescent probe or molecular marker?
- Fluorescence assays : Measure emission spectra (λex ~350 nm, λem ~450 nm) in buffer solutions of varying pH .
- Cellular imaging : Use confocal microscopy to track localization in live cells (e.g., mitochondrial targeting via MitoTracker colocalization) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
